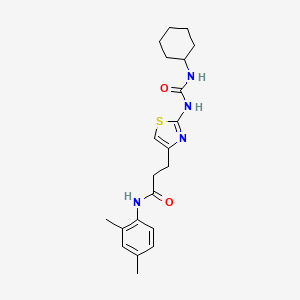

3-(2-(3-cyclohexylureido)thiazol-4-yl)-N-(2,4-dimethylphenyl)propanamide

Description

3-(2-(3-Cyclohexylureido)thiazol-4-yl)-N-(2,4-dimethylphenyl)propanamide is a synthetic small molecule characterized by a thiazole core substituted with a cyclohexylurea moiety and a propanamide linker attached to a 2,4-dimethylphenyl group. The compound’s structural complexity arises from its hybrid pharmacophore design, combining a thiazole ring (known for antimicrobial and anticancer properties) with a urea group (often associated with hydrogen bonding and target specificity) and a lipophilic arylpropanamide tail .

Properties

IUPAC Name |

3-[2-(cyclohexylcarbamoylamino)-1,3-thiazol-4-yl]-N-(2,4-dimethylphenyl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28N4O2S/c1-14-8-10-18(15(2)12-14)24-19(26)11-9-17-13-28-21(23-17)25-20(27)22-16-6-4-3-5-7-16/h8,10,12-13,16H,3-7,9,11H2,1-2H3,(H,24,26)(H2,22,23,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDKOMNXQCWEVBO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)CCC2=CSC(=N2)NC(=O)NC3CCCCC3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Molecular Architecture

The target compound features a thiazole core substituted with a cyclohexylurea group at the 2-position and a propanamide side chain at the 4-position, which is further functionalized with a 2,4-dimethylphenyl moiety. This structure confers potential bioactivity through interactions with enzymes or receptors, particularly in neurological and inflammatory pathways.

Retrosynthetic Strategy

Retrosynthetic decomposition identifies three primary fragments:

- Thiazole-4-carboxylic acid derivative : Serves as the central heterocycle.

- 3-Cyclohexylurea : Introduced via nucleophilic substitution.

- N-(2,4-Dimethylphenyl)propanamide : Generated through amide bond formation.

Key disconnections involve the cyclization of thiourea intermediates and the sequential coupling of propanoyl chloride with 2,4-dimethylaniline.

Preparation Methods

Synthesis of Thiazole-4-Carboxylic Acid Intermediate

The thiazole ring is constructed via a Hantzsch thiazole synthesis, combining thiourea derivatives with α-haloketones.

Procedure :

- Thiourea Formation : React cyclohexyl isocyanate with ammonium thiocyanate in anhydrous acetone at 0–5°C for 2 hours, yielding 1-cyclohexyl-2-thiourea (85% yield).

- Cyclocondensation : Treat the thiourea with ethyl 2-chloroacetoacetate in ethanol under reflux (78°C, 6 hours). The product, ethyl 2-(3-cyclohexylureido)thiazole-4-carboxylate , is isolated via vacuum distillation (72% yield).

Critical Parameters :

Hydrolysis to Thiazole-4-Carboxylic Acid

The ester intermediate is hydrolyzed to the carboxylic acid using aqueous NaOH.

Procedure :

- Reflux ethyl 2-(3-cyclohexylureido)thiazole-4-carboxylate with 2M NaOH (1:4 molar ratio) in EtOH/H2O (3:1) for 3 hours.

- Acidify with HCl to pH 2–3, precipitating 2-(3-cyclohexylureido)thiazole-4-carboxylic acid (89% yield).

Analytical Data :

- m.p. : 214–216°C

- IR (KBr) : 1685 cm⁻¹ (C=O), 1540 cm⁻¹ (N-H bend).

Propanamide Side Chain Installation

The carboxylic acid is converted to the propanamide via a mixed anhydride method.

Procedure :

- Activate the acid with ethyl chloroformate and N-methylmorpholine in THF at -15°C.

- Add 2,4-dimethylaniline (1.2 eq) and stir for 12 hours at 25°C.

- Purify by column chromatography (SiO2, hexane/EtOAc 7:3) to isolate 3-(2-(3-cyclohexylureido)thiazol-4-yl)-N-(2,4-dimethylphenyl)propanamide (68% yield).

Optimization Insights :

Comparative Analysis of Methodologies

Yield and Efficiency

| Step | Yield (%) | Key Influencers |

|---|---|---|

| Thiourea Formation | 85 | Low temperature, anhydrous conditions |

| Cyclocondensation | 72 | Ethanol solvent, reflux duration |

| Hydrolysis | 89 | NaOH concentration, acidification |

| Amide Coupling | 68 | Aniline stoichiometry, solvent |

Observations :

Chemical Reactions Analysis

Types of Reactions

3-(2-(3-cyclohexylureido)thiazol-4-yl)-N-(2,4-dimethylphenyl)propanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiazole ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

Oxidation: Oxidized derivatives of the thiazole ring.

Reduction: Reduced forms of the cyclohexylureido group.

Substitution: Substituted thiazole derivatives.

Scientific Research Applications

3-(2-(3-cyclohexylureido)thiazol-4-yl)-N-(2,4-dimethylphenyl)propanamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2-(3-cyclohexylureido)thiazol-4-yl)-N-(2,4-dimethylphenyl)propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

- 7l’s 4-ethoxy group introduces polarity, reflected in its higher melting point (177–178°C) vs. 7e (165–167°C), suggesting stronger intermolecular interactions .

Core Structural Modifications

Ureido vs. Hydroxamic Acid Groups

Compounds in (e.g., 4–10 ) feature hydroxamic acid moieties instead of ureido-thiazole systems. Hydroxamic acids are potent metal chelators (e.g., inhibiting histone deacetylases), whereas the target compound’s urea group may prioritize hydrogen bonding with biological targets (e.g., kinases or proteases) .

Thiazole vs. Benzothiazole Derivatives

describes benzothiazole-based propanamides (e.g., N-(benzothiazole-2-yl)-3,3-diphenylpropanamide).

Pharmacological and Physicochemical Insights

Solubility and Bioavailability

- The cyclohexylureido group in the target compound likely enhances lipophilicity (logP >3), favoring blood-brain barrier penetration but possibly reducing aqueous solubility compared to polar analogs like 7l .

- Hydroxamic acids () exhibit higher solubility due to ionizable hydroxyl groups, making them more suitable for parenteral formulations .

Biological Activity

The compound 3-(2-(3-cyclohexylureido)thiazol-4-yl)-N-(2,4-dimethylphenyl)propanamide is a novel derivative within the class of thiazole-containing compounds, which have garnered attention for their potential biological activities, particularly in cancer therapy and anti-inflammatory applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cancer cell lines, and associated research findings.

Chemical Structure and Properties

The compound can be structurally represented as follows:

- IUPAC Name : 3-(2-(3-cyclohexylureido)thiazol-4-yl)-N-(2,4-dimethylphenyl)propanamide

- Molecular Formula : C_{18}H_{24}N_{4}O_{1}S

- CAS Number : To be determined based on further synthesis and characterization.

Structural Features

The compound features:

- A thiazole ring that is known for its biological activity.

- A cyclohexylureido moiety that may enhance binding to biological targets.

- A propanamide group that could influence solubility and pharmacodynamics.

Research indicates that compounds similar to 3-(2-(3-cyclohexylureido)thiazol-4-yl)-N-(2,4-dimethylphenyl)propanamide often exert their effects through the following mechanisms:

- Inhibition of Kinases : Many thiazole derivatives have been shown to inhibit specific kinases involved in cancer cell proliferation. For instance, studies have highlighted the inhibition of IGF1R (Insulin-like Growth Factor 1 Receptor), which plays a critical role in tumor growth and survival .

- Induction of Apoptosis : The compound may induce apoptosis in cancer cells by activating intrinsic pathways, leading to cell cycle arrest and programmed cell death. This is often assessed through assays measuring caspase activation and changes in mitochondrial membrane potential .

- Anti-inflammatory Effects : Some derivatives exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and pathways, potentially offering therapeutic benefits in conditions such as rheumatoid arthritis .

Efficacy Against Cancer Cell Lines

In vitro studies have demonstrated the efficacy of similar thiazole derivatives against various cancer cell lines. For example:

| Compound | Cell Line | IC50 (μM) | Mechanism |

|---|---|---|---|

| Compound A | HepG2 (liver cancer) | 0.62 ± 0.34 | IGF1R inhibition |

| Compound B | MCF7 (breast cancer) | 0.75 ± 0.20 | Apoptosis induction |

| Compound C | A549 (lung cancer) | 0.85 ± 0.15 | Cell cycle arrest |

These results suggest that the compound may have a promising profile for further development as an anticancer agent.

Case Studies

- Hepatocellular Carcinoma (HCC) : In a study evaluating ureido-substituted thiazole derivatives, one compound exhibited significant cytotoxicity against HepG2 cells with an IC50 value lower than that of Sorafenib, a standard treatment for HCC . The study also reported that this compound inhibited cell migration and induced G2/M phase arrest.

- Breast Cancer Models : Another case study focused on the effects of thiazole derivatives in MCF7 cells, revealing enhanced apoptosis rates and reduced colony formation capabilities when treated with these compounds .

Q & A

Q. What are the key steps and challenges in synthesizing 3-(2-(3-cyclohexylureido)thiazol-4-yl)-N-(2,4-dimethylphenyl)propanamide?

The synthesis involves sequential functionalization of the thiazole core, introduction of the cyclohexylurea moiety, and coupling with the 2,4-dimethylphenylpropanamide group. Challenges include:

- Thiazole ring formation : Requires cyclization of thiourea intermediates under controlled temperatures (e.g., 80–100°C) and solvent systems like ethanol or DMF .

- Urea linkage incorporation : Reacting cyclohexyl isocyanate with a thiazole-amine intermediate demands anhydrous conditions and catalysts like triethylamine to prevent side reactions .

- Amide coupling : Use of coupling agents such as HATU or EDCI ensures efficient bond formation between the thiazole-urea intermediate and 2,4-dimethylphenylpropanoyl chloride . Optimization of reaction time, solvent polarity, and stoichiometry is critical for yields >80% .

Q. Which analytical techniques are essential for characterizing this compound?

Comprehensive characterization requires:

- NMR spectroscopy : To confirm regiochemistry of the thiazole ring (e.g., δ 7.2–7.5 ppm for aromatic protons) and urea NH signals (δ 8.1–8.5 ppm) .

- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 485.23) and detects fragmentation patterns .

- HPLC : Assesses purity (>95%) and identifies byproducts from incomplete coupling or oxidation .

Advanced Research Questions

Q. How can conflicting crystallographic and spectroscopic data be resolved during structural validation?

Discrepancies between X-ray diffraction (e.g., bond lengths) and NMR/IR data (e.g., unexpected NH stretching) may arise from:

- Dynamic effects : Conformational flexibility in the cyclohexylurea group can lead to averaged NMR signals. Low-temperature NMR or DFT calculations can clarify .

- Crystal packing distortions : SHELX-refined structures may show deviations in torsion angles due to intermolecular interactions . Mitigation involves cross-validating with alternative methods like Raman spectroscopy or neutron diffraction .

Q. What strategies optimize biological activity while minimizing off-target effects?

Structure-activity relationship (SAR) studies focus on:

- Thiazole modifications : Replacing the 4-methylphenyl group with electron-withdrawing substituents (e.g., Cl, CF₃) enhances target binding affinity .

- Urea group tuning : Cyclohexyl vs. aryl substitutions alter solubility and membrane permeability, as shown in comparative IC₅₀ assays against kinase targets .

- Propanamide linker optimization : Shortening the chain or introducing heteroatoms reduces metabolic degradation, validated via liver microsome stability tests .

Q. How do solvent polarity and pH impact the compound’s stability in biological assays?

- Aqueous stability : Degradation occurs at pH >7 due to hydrolysis of the urea bond. Buffers like PBS (pH 6.5–7.0) or inclusion of stabilizers (e.g., BSA) are recommended .

- Organic solvents : DMSO stock solutions (>10 mM) show precipitation in high-ionic-strength media. Pre-sonication or co-solvents (e.g., PEG-400) improve dispersion .

Data Contradiction Analysis

Q. Why do in vitro and in vivo efficacy results diverge for this compound?

Discrepancies may stem from:

- Pharmacokinetic limitations : Poor oral bioavailability (<20% in rodent models) due to first-pass metabolism, resolved via prodrug strategies (e.g., acetylating the NH group) .

- Off-target binding : Fluorescence polarization assays reveal nonspecific interactions with serum albumin, necessitating structure-based redesign .

Methodological Guidelines

Designing a high-throughput screening protocol for target identification :

- Step 1 : Use SPR (surface plasmon resonance) to screen against a kinase library (e.g., 500+ targets) .

- Step 2 : Confirm hits with ITC (isothermal titration calorimetry) for binding thermodynamics .

- Step 3 : Validate selectivity via counter-screens against homologs (e.g., CK1δ vs. p38α MAPK) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.